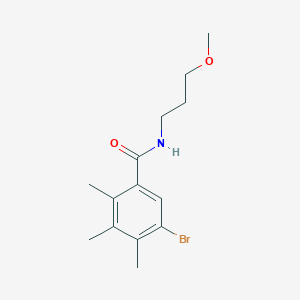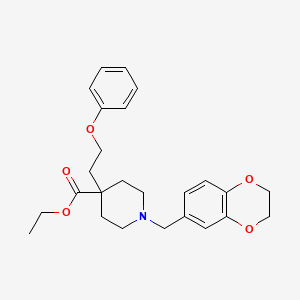
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide
Übersicht
Beschreibung
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide, also known as BMTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMTB belongs to the class of benzamides, which are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Wirkmechanismus
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is a sodium channel blocker, which means that it binds to and inhibits the activity of voltage-gated sodium channels. These channels are responsible for the generation and propagation of action potentials in neurons, which are essential for the transmission of nerve impulses. By inhibiting the activity of these channels, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide can reduce the excitability of neurons and thereby reduce pain.
Biochemical and Physiological Effects:
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to have anti-inflammatory effects in animal models of inflammation. It is believed that these effects are due to the ability of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide to inhibit the activity of voltage-gated sodium channels in immune cells, which play a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its specificity for sodium channels. Unlike many other sodium channel blockers, 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exhibits a high degree of selectivity for certain types of sodium channels, such as those found in sensory neurons. This makes it a valuable tool for studying the role of sodium channels in pain and inflammation. However, one limitation of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide is its relatively low potency compared to other sodium channel blockers. This can make it more difficult to achieve complete inhibition of sodium channel activity in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide. One area of interest is in the development of more potent analogs of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide that could be used as more effective analgesics. Another area of interest is in the study of the long-term effects of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide on neuronal function and behavior. Finally, there is also potential for the use of 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide in the treatment of other conditions that involve abnormal neuronal excitability, such as epilepsy.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of neuropathic pain. 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide has been shown to be effective in reducing pain in animal models of neuropathic pain, such as the chronic constriction injury (CCI) model. It is believed that 5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide exerts its analgesic effects by modulating the activity of voltage-gated sodium channels, which play a key role in the generation and propagation of action potentials in neurons.
Eigenschaften
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-9-10(2)12(8-13(15)11(9)3)14(17)16-6-5-7-18-4/h8H,5-7H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWRFBZIRGPFSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1C)Br)C(=O)NCCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-methoxypropyl)-2,3,4-trimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4676247.png)

![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-methylcyclopentyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4676265.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)
![2-(4-fluorophenoxy)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4676290.png)
amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4676303.png)
![N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)
![N-[4-(aminocarbonyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4676315.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4676332.png)
![2-{[4-allyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethoxyphenyl)acetamide](/img/structure/B4676337.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4676340.png)